molecular formula C26H24N2O4 B11147281 3-hydroxy-5-phenyl-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-phenyl-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11147281
M. Wt: 428.5 g/mol
InChI Key: OOQMKVFATKBOCP-GYHWCHFESA-N
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Description

3-Hydroxy-5-phenyl-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as hydroxyl, phenyl, propoxybenzoyl, and pyridinylmethyl, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-phenyl-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving an appropriate amine and a diketone precursor under acidic or basic conditions.

    Introduction of the Phenyl and Propoxybenzoyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the propoxybenzoyl group can be added through esterification or acylation reactions.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the pyridinylmethyl group suggests potential interactions with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, this compound can be explored for drug development. Its structural features may allow it to act as a lead compound for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-phenyl-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The pyridinylmethyl group may bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound’s multiple functional groups allow for various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-phenyl-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 3-Hydroxy-5-phenyl-4-(4-ethoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique feature of 3-hydroxy-5-phenyl-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is the presence of the propoxybenzoyl group, which may impart distinct chemical and biological properties compared to its methoxy or ethoxy analogs. This difference can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique candidate for further research and development.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O4/c1-2-15-32-21-12-10-20(11-13-21)24(29)22-23(19-8-4-3-5-9-19)28(26(31)25(22)30)17-18-7-6-14-27-16-18/h3-14,16,23,29H,2,15,17H2,1H3/b24-22-

InChI Key

OOQMKVFATKBOCP-GYHWCHFESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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